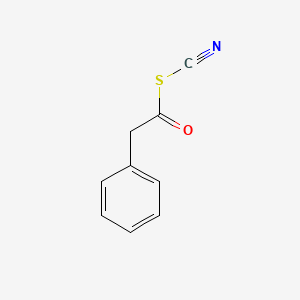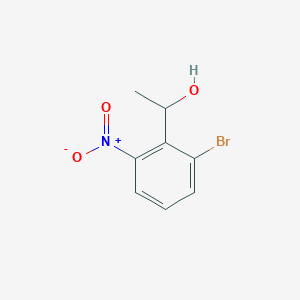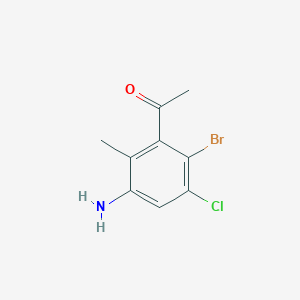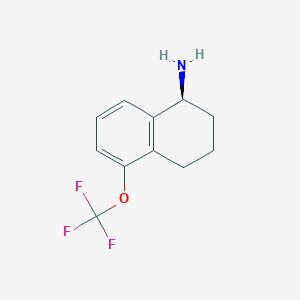
1,2,3,4-Tetrachloro-9-methoxyanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrachloro-9-methoxyanthracene is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four chlorine atoms and a methoxy group attached to the anthracene core. It has a molecular formula of C15H8Cl4O and a molecular weight of 346.035 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-9-methoxyanthracene typically involves the chlorination of 9-methoxyanthracene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 1,2,3,4-positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrachloro-9-methoxyanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the methoxy group.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of partially or fully dechlorinated anthracene derivatives.
Substitution: Formation of various substituted anthracenes depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,3,4-Tetrachloro-9-methoxyanthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore properties.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrachloro-9-methoxyanthracene involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrachloroanthracene: Lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.
9-Methoxyanthracene: Lacks the chlorine atoms, making it less reactive in substitution reactions but more suitable for certain oxidation reactions.
Uniqueness
1,2,3,4-Tetrachloro-9-methoxyanthracene is unique due to the combination of chlorine atoms and a methoxy group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
61601-19-2 |
|---|---|
Formule moléculaire |
C15H8Cl4O |
Poids moléculaire |
346.0 g/mol |
Nom IUPAC |
1,2,3,4-tetrachloro-9-methoxyanthracene |
InChI |
InChI=1S/C15H8Cl4O/c1-20-15-8-5-3-2-4-7(8)6-9-10(15)12(17)14(19)13(18)11(9)16/h2-6H,1H3 |
Clé InChI |
VLBZVMAKJTYXQR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CC3=CC=CC=C31)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B13149192.png)

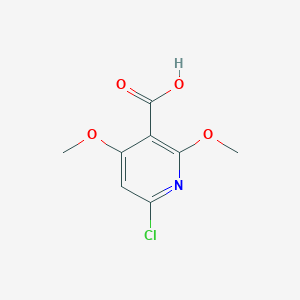
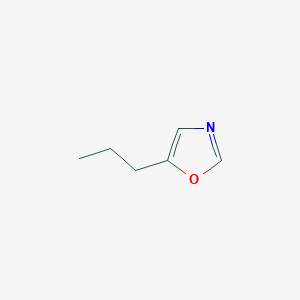

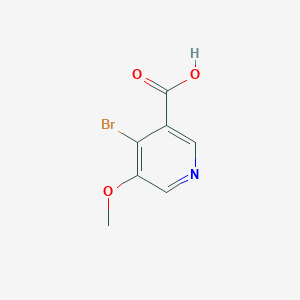
![2-[7,7-Dihexyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13149222.png)


